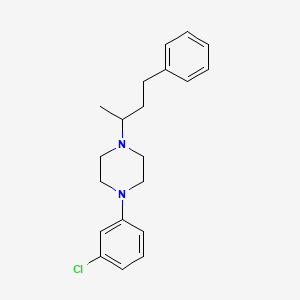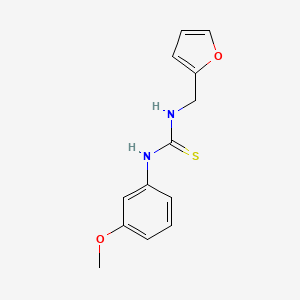![molecular formula C24H28ClNO B4973362 N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B4973362.png)
N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine, also known as Venlafaxine, is an antidepressant drug that belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). It is used to treat major depressive disorder, anxiety disorders, and panic disorder.
Mecanismo De Acción
N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine works by inhibiting the reuptake of both serotonin and norepinephrine, which increases the concentration of these neurotransmitters in the brain. This leads to an improvement in mood and a reduction in anxiety symptoms. N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine also has a weak affinity for dopamine reuptake inhibition.
Biochemical and Physiological Effects:
N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and growth. N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine has also been shown to decrease the levels of pro-inflammatory cytokines, which are associated with depression and anxiety. In addition, N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine has been found to increase heart rate and blood pressure, which can be a concern for patients with cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine has several advantages for lab experiments. It has a relatively short half-life, which allows for rapid clearance from the body and minimizes the risk of accumulation. It also has a low potential for drug-drug interactions, which makes it a good candidate for combination therapy. However, N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine has some limitations in lab experiments. It can be difficult to administer accurately due to its low solubility in water. In addition, it can be challenging to measure the levels of N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine and its metabolites in biological samples due to their low concentrations.
Direcciones Futuras
There are several future directions for research on N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine. One area of interest is the development of more selective SNRIs that have fewer side effects. Another area of research is the investigation of N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine's potential use in the treatment of post-traumatic stress disorder (PTSD). Additionally, there is a need for more studies on the long-term effects of N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine on cognitive function and cardiovascular health. Finally, there is a growing interest in the use of N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine as an adjunct therapy for cancer treatment, as it has been shown to have anti-tumor properties in preclinical studies.
Conclusion:
In conclusion, N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine is an important antidepressant drug that has been extensively studied for its efficacy in treating depression and anxiety disorders. It has a complex mechanism of action and a number of biochemical and physiological effects. While it has several advantages for lab experiments, it also has some limitations. There are several future directions for research on N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine, including the development of more selective SNRIs and the investigation of its potential use in the treatment of PTSD and cancer.
Métodos De Síntesis
N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine can be synthesized through a multi-step process. The first step involves the condensation of 4-chlorobenzyl chloride and phenylmagnesium bromide, followed by the reaction with 4-methyl-4-(5-methyl-2-furyl)-2-pentanone. The resulting product is then reduced with lithium aluminum hydride to obtain N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine.
Aplicaciones Científicas De Investigación
N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine has been extensively studied for its efficacy in treating depression and anxiety disorders. It has also been investigated for its potential use in the treatment of neuropathic pain, migraine, and hot flashes in menopausal women. In addition, N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine has been studied for its effects on cognitive function, sleep, and sexual dysfunction.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)-phenylmethyl]-4-methyl-4-(5-methylfuran-2-yl)pentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClNO/c1-17(16-24(3,4)22-15-10-18(2)27-22)26-23(19-8-6-5-7-9-19)20-11-13-21(25)14-12-20/h5-15,17,23,26H,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWJTBVNRYFAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)(C)CC(C)NC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(3-amino-5-methyl-1H-pyrazol-1-yl)-2-oxoethyl]thio}-3-cyclopentyl-4(3H)-quinazolinone](/img/structure/B4973295.png)
![(2-allyl-4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B4973302.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloro-5-iodobenzamide](/img/structure/B4973312.png)


![N-[2-(2-fluorophenyl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4973334.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B4973340.png)

![4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4973349.png)
![5-{3-methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973354.png)
![3-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4973364.png)
![N-[2-(methylthio)ethyl]-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4973377.png)
![2-(4-bromo-3-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4973387.png)
![N-(3-chloro-4-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4973393.png)